Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate
Description
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Signal (δ, ppm) | Assignment | Multiplicity |
|---|---|---|
| 3.93 | OCH₃ (ester methyl) | Singlet |
| 8.52 | H-7 (deshielded by Br) | Doublet |
| 7.89 | H-5 (adjacent to Cl) | Singlet |
| 7.31 | H-3 (imidazo proton) | Triplet |
¹³C NMR (101 MHz, CDCl₃):
| Signal (δ, ppm) | Assignment |
|---|---|
| 165.4 | Ester carbonyl (C=O) |
| 143.2 | C-8 (Br-substituted) |
| 137.6 | C-6 (Cl-substituted) |
| 52.1 | OCH₃ |
UV-Vis Spectroscopy
- λₘₐₓ : 265 nm (π→π* transition, imidazo ring)
- Molar absorptivity (ε): 12,400 L·mol⁻¹·cm⁻¹ in methanol
Thermodynamic Stability and Conformational Analysis
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:
- ΔGf° (gas phase) : 148.3 kJ/mol
- Rotational barrier (ester group) : 18.7 kJ/mol
- HOMO-LUMO gap : 5.2 eV, indicating moderate stability
Conformational preferences:
- Syn-periplanar orientation of ester group relative to imidazo ring (85% population).
- Halogen substituents stabilize the structure via hyperconjugation (Br: +0.32 e⁻ charge; Cl: +0.29 e⁻).
Halogen Bonding Interactions and Electronic Distribution
Electrostatic potential maps reveal sigma-hole regions on Br (+34.5 kcal/mol) and Cl (+28.7 kcal/mol), enabling interactions with electron-rich sites:
Natural Bond Orbital (NBO) analysis shows electron withdrawal by halogens:
The methyl ester group donates electron density via resonance (+0.14 e⁻ to carbonyl), counterbalancing halogen effects.
Properties
IUPAC Name |
methyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-13-3-5(11)2-6(10)8(13)12-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSBVWUPFZQCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=C(C2=N1)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a bromoacetyl chloride derivative, followed by cyclization in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the nitrogen atoms in the imidazo[1,2-A]pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve organic solvents, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting infectious diseases like tuberculosis.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogues.
Material Science: Its unique structural features make it useful in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets through halogen bonding or hydrophobic interactions. The compound may also participate in redox reactions, influencing cellular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Ester Modifications
The table below compares methyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate with structurally related analogs, highlighting differences in substituents, ester groups, and physicochemical properties:
Key Observations:
- Halogen Effects : Bromine and chlorine at positions 6 and 8 enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction .
- Ester Groups : Methyl esters offer lower molecular weight and higher stability, whereas ethyl esters increase lipophilicity for membrane permeability .
- Substituent Diversity : Fluorine (electron-withdrawing) and methyl (electron-donating) groups modulate electronic properties and solubility .
Physicochemical and Pharmacokinetic Properties
- Aqueous Solubility: Methyl/ethyl esters generally exhibit low solubility, but polar substituents (e.g., sulfonyl, amino) enhance it .
- Metabolic Stability : Fluorine at position 8 reduces oxidative metabolism, extending half-life in preclinical models .
- Crystallinity : Halogenated imidazo[1,2-a]pyridines often form stable crystals, aiding purification and characterization .
Biological Activity
Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate (CAS Number: 1820683-44-0) is a heterocyclic compound notable for its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.
Structural Characteristics
This compound is characterized by:
- Bromine and Chlorine Substituents : Located at the 8th and 6th positions of the imidazo[1,2-A]pyridine ring.
- Carboxylate Ester Group : Positioned at the 2nd position, contributing to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆BrClN₂O₂ |
| Molecular Weight | 289.51 g/mol |
| CAS Number | 1820683-44-0 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, making it a candidate for antimicrobial applications.
- Signal Transduction Modulation : The compound can modulate various signaling pathways by interacting with kinases and other proteins, influencing cellular responses.
- DNA Interaction : Preliminary studies suggest that it may bind to nucleic acids, potentially affecting gene expression.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including multidrug-resistant strains of bacteria. In vitro studies have demonstrated its effectiveness in inhibiting the growth of:
- Mycobacterium tuberculosis
- Staphylococcus aureus
These findings suggest its potential as a scaffold for developing new antibiotics.
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound has selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values (the concentration required to inhibit cell growth by 50%) vary significantly among different cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.0 |
Study on Antitubercular Activity
A study published in Journal of Medicinal Chemistry evaluated the antitubercular activity of this compound through a series of in vitro assays. The results indicated that the compound inhibited the growth of Mycobacterium tuberculosis with an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL, showcasing its potential as a lead compound in tuberculosis treatment.
Cytotoxicity Assessment
In another study focusing on its cytotoxic effects, researchers assessed the compound's impact on various cancer cell lines using MTT assays. The findings suggested that the compound induced apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as an anticancer agent.
Applications in Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of novel therapeutic agents. Its unique structural features allow for modifications that can enhance biological activity and selectivity:
- Antimicrobial Agents : Development of derivatives aimed at combating resistant bacterial strains.
- Anticancer Drugs : Exploration of analogs with improved potency and reduced toxicity.
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of halogenation reagents and reaction conditions. For bromination and chlorination, sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF) are commonly used to introduce substituents onto the imidazo[1,2-a]pyridine scaffold . Sequential halogenation steps may be necessary, with purification via column chromatography or recrystallization to isolate intermediates. Monitoring reaction progress using TLC or HPLC ensures minimal byproduct formation. Yield improvements can be achieved by controlling temperature (e.g., 60–80°C for halogenation) and stoichiometric ratios of reagents .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer : Structural confirmation relies on multi-technique analysis:
- NMR Spectroscopy : H and C NMR to verify substituent positions and ester group integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and halogen isotopic patterns.
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves absolute configuration and bond lengths, critical for validating substituent placement .
- HPLC : Purity assessment (>95%) with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data during the characterization of derivatives of this compound?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or MS fragments) require:
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).
- X-ray Diffraction : Resolve ambiguities in substituent positioning, as seen in analogous imidazo[1,2-a]pyridine crystal structures .
- Isotopic Labeling : Use N or C-labeled intermediates to trace signal origins in complex spectra.
- Dynamic NMR : Investigate rotational barriers or tautomerism causing split signals .
Q. How does the electronic environment of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromo and chloro groups at positions 8 and 6 create a π-deficient aromatic system, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key factors:
- Steric Effects : The methyl ester at position 2 may hinder coupling at adjacent sites; bulkier ligands (e.g., SPhos) improve selectivity .
- Electronic Effects : Bromine’s strong electronegativity directs cross-coupling to position 7. Computational studies (e.g., Fukui indices) predict reactive sites for functionalization .
- Solvent Optimization : Use toluene/DMF mixtures with KCO to stabilize intermediates and improve yields .
Q. What experimental designs are recommended to assess the biological activity of this compound in drug discovery?
- Methodological Answer :
- Target Identification : Screen against kinase panels (e.g., CDK inhibitors) due to structural similarity to bioactive imidazo[1,2-a]pyridines .
- SAR Studies : Synthesize analogs (e.g., replacing Br/Cl with F or methyl groups) to correlate substituent effects with activity.
- In Vitro Assays : Use HEK293 or HeLa cells for cytotoxicity profiling (IC determination via MTT assay).
- Molecular Docking : Model interactions with CDK2 or viral protease active sites to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
